2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N'-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a pyrrolidine moiety, and an indole structure
Preparation Methods
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring and the indole structure. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features and biological activity. Additionally, it may have applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazole and indole structures allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of structural features. Similar compounds include 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzonitrile and 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoate, which share the benzoxazole ring but differ in other structural aspects .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-19(13-31-22-23-16-8-2-4-10-18(16)30-22)24-25-20-15-7-1-3-9-17(15)27(21(20)29)14-26-11-5-6-12-26/h1-4,7-10,29H,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXKRLVJKHKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.